molecular formula C14H30ClNO3 B2652050 (3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride CAS No. 130273-11-9

(3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Cat. No. B2652050
CAS RN: 130273-11-9
M. Wt: 295.85
InChI Key: VRBFIJCLCNKGGT-WZRBSPASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Biosynthesis and Enzyme Application

Biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

A study by Liu et al. (2018) detailed the whole cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in atorvastatin and rosuvastatin synthesis, utilizing carbonyl reductase from Rhodosporidium toruloides. Enhanced biotransformation processes in organic solvents were achieved, significantly improving yield and enantiomeric excess (ee) of the product through mono and biphasic media strategies (Liu et al., 2018).

Directed Evolution of Carbonyl Reductase

In another study by Liu et al. (2017), carbonyl reductase from Rhodosporidium toruloides was evolved to enhance its activity towards the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. The study showed significant improvements in enzyme activity and efficiency, demonstrating the potential of directed evolution in biocatalysis for efficient chiral intermediate synthesis (Liu et al., 2017).

Synthetic Applications and Ligand Design

Rhodium-Catalyzed Asymmetric Hydrogenation

A study by Imamoto et al. (2012) explored the synthesis and application of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands were derived from enantiopure (S)- and (R)-tert-butylmethylphosphine-boranes, demonstrating the utility of such ligands in the efficient synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

properties

IUPAC Name

tert-butyl (3R,4S,5R)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11-,13+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGCIIOQALIMZ-CSTPHZADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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